2-butyl-3-phenylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-13-17-19-16-12-8-7-11-15(16)18(21)20(17)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQVZRCHRSLCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Butyl 3 Phenylquinazolin 4 3h One and Analogues
Classical and Established Synthetic Approaches for Quinazolinones
Traditional methods for constructing the quinazolinone ring system have been fundamental to the field. These approaches, while sometimes limited by conditions or yields, form the basis for many modern synthetic designs.
Cyclocondensation reactions are a cornerstone of quinazolinone synthesis, typically involving the formation of the heterocyclic ring through the condensation of a 2-aminobenzamide or related anthranilic acid derivative with a suitable carbonyl-containing component. A common strategy involves the reaction of an anthranilic acid derivative with an aldehyde or ketone, often promoted by an acid or base catalyst, to form a dihydroquinazolinone intermediate that is subsequently oxidized to the final quinazolinone. acs.orgnih.gov
For instance, the reaction of 2-aminobenzamide with an aldehyde in a solvent like dimethyl sulfoxide (DMSO) can yield 2-substituted quinazolin-4(3H)-ones. nih.gov Another classical approach, the Niementowski reaction, utilizes the condensation of anthranilic acid with amides at high temperatures to form the quinazolinone core. mdpi.comtandfonline.com Modifications to these methods, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. nih.gov The reaction of 2,2'-iminodibenzoic acid with a thionyl chloride-DMF adduct has also been reported as an unexpected route to a quinazolinone scaffold. jchemtech.comresearchgate.net
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones from simple, readily available starting materials in a single synthetic step. mdpi.com These reactions offer significant advantages, including enhanced efficiency, reduced waste, and lower solvent usage. mdpi.com
A common MCR approach for quinazolinones involves the reaction of isatoic anhydride (B1165640), an aldehyde, and an amine. nih.gov This three-component reaction allows for the introduction of diversity at positions 2 and 3 of the quinazolinone ring. For example, a three-component reaction of isatoic anhydride, an aldehyde, and ammonium acetate can produce various quinazolinone derivatives. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of complex polycyclic quinazolinones, demonstrating the power of MCRs in building structural complexity in a few steps. nih.govresearchgate.netacs.org These reactions often proceed under mild conditions and can generate diverse libraries of compounds for medicinal chemistry applications. mdpi.commdpi.com
Stepwise syntheses provide a controlled, sequential approach to the quinazolinone core. A widely used method involves the initial acylation of anthranilic acid with an acyl chloride (e.g., pentanoyl chloride to introduce the butyl group) or acetic anhydride. nih.gov This is followed by cyclization to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.gov This stable intermediate can then be reacted with a primary amine, such as aniline (B41778), to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This two-step process allows for the systematic introduction of substituents at the C2 and N3 positions of the quinazolinone scaffold. nih.gov Another stepwise approach involves the Ugi-azide reaction to create dual-functional intermediates which then undergo palladium-catalyzed coupling and cyclization to form 3,4-dihydroquinazolines. mdpi.com
Advanced and Sustainable Synthetic Strategies
Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally benign routes to quinazolinones. These strategies often employ transition-metal catalysis to achieve transformations that are difficult or impossible under classical conditions.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolinones. mdpi.comfrontiersin.org Catalysts based on metals such as copper, iron, manganese, and zinc have been employed to facilitate various bond-forming reactions. mdpi.commdpi.comresearchgate.net These methods often have advantages over traditional syntheses, such as avoiding pre-functionalized substrates and reducing waste. mdpi.com For example, copper-catalyzed reactions have been used for the aerobic oxidative cyclization of 2-aminophenylketones with methylazaarenes and ammonium acetate to form quinazolines. mdpi.com Similarly, iron-catalyzed C-H oxidation and intramolecular C-N bond formation have been demonstrated. mdpi.com These advanced strategies provide access to a wide range of functionalized quinazolinones under milder conditions. researchgate.net
Palladium catalysis stands out as a particularly powerful and versatile tool in quinazolinone synthesis. mdpi.com Palladium-catalyzed reactions enable the formation of C-C, C-N, and C-H bonds with high efficiency and selectivity, providing numerous routes to the quinazolinone scaffold. mdpi.comchim.itnih.gov
One prominent strategy involves palladium-catalyzed carbonylation reactions. For example, a four-component reaction using 2-bromoanilines, amines, orthoesters, and carbon monoxide can produce N-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Another innovative approach is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide. acs.org This method proceeds via an isocyanide insertion/cyclization sequence to construct the quinazolinone ring. mdpi.comacs.org
Palladium catalysts are also used in cascade reactions. For instance, a one-pot synthesis from o-nitrobenzamides and alcohols involves a palladium-catalyzed cascade that includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation to yield 2-substituted quinazolin-4(3H)-ones without external oxidants or reducing agents. nih.gov The development of magnetically recoverable palladium catalysts further enhances the sustainability of these methods by allowing for easy catalyst separation and reuse. frontiersin.org
A two-step protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the rapid synthesis of diverse polycyclic quinazolinones. nih.govresearchgate.net The palladium-catalyzed step typically involves an intramolecular N-arylation to form the final ring. acs.org
Below is a table summarizing various palladium-catalyzed approaches for the synthesis of quinazolinone analogues.
| Starting Materials | Catalyst / Ligand System | Key Transformation | Yield Range |
| 2-Aminobenzamides, Aryl Halides, tert-Butyl Isocyanide | PdCl₂, DPPP | Isocyanide Insertion/Cyclization | Moderate-Excellent (up to 93%) mdpi.comacs.org |
| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | Hydrogen Transfer Cascade | Good-High nih.gov |
| 2-Bromoanilines, Amines, Orthoesters, CO | Pd(OAc)₂, DPEphos | Four-Component Carbonylation | 65-92% mdpi.com |
| Ammonia-Ugi Adducts (o-bromobenzoic acids) | Pd(OAc)₂, dppf | Intramolecular Annulation | 37-78% researchgate.netacs.org |
| 2-Aminobenzamides, Aryl Halides, CO | Pd(OAc)₂, BuPAd₂ | Carbonylative Cyclization | 43-96% mdpi.com |
These advanced palladium-catalyzed methods represent the forefront of synthetic strategies for accessing 2-butyl-3-phenylquinazolin-4(3H)-one and a vast array of its analogs, offering high efficiency, functional group tolerance, and adaptability. frontiersin.org
Metal-Catalyzed Syntheses
Copper-Catalyzed Approaches
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of quinazolinones, offering a cost-effective and efficient alternative to other transition metals. These methods often involve the formation of key C-N bonds to construct the heterocyclic ring.
One prominent copper-catalyzed approach involves the coupling of N-substituted o-bromobenzamides with various nitrogen sources. For instance, the CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) at 80 °C can directly afford 3-substituted quinazolinones. While this method was demonstrated for a range of 3-substituted analogues, the use of other amides in this reaction tends to yield simple coupling products. These intermediates can then be cyclized into 2,3-disubstituted quinazolinones using reagents like HMDS/ZnCl2. This two-step process allows for the introduction of various substituents at the 2 and 3-positions nih.govorganic-chemistry.org.
Another efficient copper-catalyzed method is the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. This approach, utilizing CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in DMF at 80°C, provides an economical and practical route to 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives organic-chemistry.org. While not directly yielding this compound, this methodology highlights the versatility of copper catalysis in constructing the core quinazoline (B50416) structure.
Furthermore, a one-pot cascade reaction for synthesizing substituted quinazolin-4(3H)-ones involves a copper-catalyzed isocyanide insertion followed by cyclocondensation. This reaction proceeds in anisole under an air atmosphere at ambient temperature. For the synthesis of 3-arylated quinazolinones, microwave irradiation is employed to couple anthranilic isocyanides with anilines, which reduces reaction times acs.org. Although specific examples for this compound are not detailed, the synthesis of 3-phenylquinazolin-4(3H)-one has been reported with a 77% yield acs.org.
Other Transition Metal Catalysis
Besides copper, other transition metals like palladium, rhodium, and iron have been extensively used in the synthesis of quinazolinones, offering unique catalytic activities and reaction pathways.
Palladium-Catalyzed Synthesis:
Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application in quinazolinone synthesis is well-documented. A notable method is the palladium-catalyzed four-component reaction for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide mdpi.com. This multicomponent approach allows for the rapid assembly of the quinazolinone core with diverse substitution patterns.
Another versatile palladium-catalyzed three-component reaction involves the use of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. This method proceeds via a palladium-catalyzed isocyanide insertion/cyclization sequence and efficiently constructs quinazolin-4(3H)-ones in moderate to excellent yields mdpi.com. For instance, the reaction of 2-aminobenzamide with various aryl halides and tert-butyl isocyanide in the presence of a palladium catalyst can yield a range of 2-arylquinazolin-4(3H)-ones.
Furthermore, a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been developed from o-nitrobenzamide and alcohols rsc.orgnih.gov. This process involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation, without the need for external reducing or oxidizing agents. The reaction of 1-butanol with 2-nitrobenzamide, for example, affords 2-propylquinazolin-4(3H)-one, a close analogue of the target compound, in a moderate yield of 31% nih.gov.
The palladium(II)-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines offers an atom-economical and step-efficient route to 2-aryl(alkyl)quinazolin-4(3H)-ones nih.gov. This reaction is carried out in the presence of CuO as an oxidant under an atmospheric pressure of CO.
Interactive Data Table: Palladium-Catalyzed Synthesis of Quinazolinone Analogues
| Entry | Aryl Halide/Alcohol | Amine/Amide | Catalyst | Conditions | Product | Yield (%) |
| 1 | 2-Bromoaniline | Aniline, Trimethyl orthoformate, CO | Pd(OAc)2/BuPAd2 | DBU, DMF, 120°C, 16h | 3-Phenylquinazolin-4(3H)-one | - |
| 2 | Iodobenzene | 2-Aminobenzamide, t-BuNC | Pd(OAc)2/XPhos | NaOtBu, Toluene, 110°C, 12h | 2-Phenylquinazolin-4(3H)-one | 92 |
| 3 | 1-Butanol | o-Nitrobenzamide | Pd(dppf)Cl2 | Chlorobenzene, 140°C, Ar | 2-Propylquinazolin-4(3H)-one | 31 nih.gov |
| 4 | Benzyl alcohol | o-Nitrobenzamide | Pd(dppf)Cl2 | Chlorobenzene, 140°C, Ar | 2-Phenylquinazolin-4(3H)-one | 85 nih.gov |
Rhodium and Iron-Catalyzed Synthesis:
Rhodium and iron catalysts have also been employed in the synthesis of quinazolinones. For instance, rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide as the amino source researchgate.net. While this method focuses on functionalization rather than the primary synthesis of the quinazolinone core, it highlights the utility of rhodium in modifying the quinazolinone scaffold.
Iron(III) chloride has been shown to be an efficient catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and various amidoxime derivatives organic-chemistry.org. This method is simple, highly efficient, and utilizes an inexpensive and environmentally benign catalyst. The reaction proceeds under mild conditions, and a wide range of aryl and alkyl amidoximes can be used to generate the corresponding 2-substituted quinazolinones in good to excellent yields organic-chemistry.org.
Green Chemistry Principles in Quinazolinone Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinazolinones. These approaches focus on the use of alternative energy sources, greener solvents, and more efficient catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis as it can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. The synthesis of quinazolinones is no exception, with numerous microwave-assisted protocols being developed.
For example, the condensation of anthranilic amide with various aldehydes or ketones to yield quinazolin-4(3H)-one derivatives can be effectively catalyzed by antimony(III) trichloride (SbCl3) under microwave irradiation in solvent-free conditions researchgate.net. This method is characterized by its simplicity, mild reaction conditions, and high yields, with reactions often completing within minutes researchgate.net.
An iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF under microwave heating provides a green, rapid, and highly efficient method for synthesizing quinazolinone derivatives sci-hub.cat. This approach is applicable to a broad range of substrates, including aliphatic and aryl amidines, and can be performed without a ligand in aqueous media, further enhancing its green credentials sci-hub.cat.
A multi-step synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has been reported where the final cyclization step is carried out under microwave irradiation (800 W at 135 °C for 4 minutes), resulting in high yields of 81% and 85%, respectively eurekaselect.com. This demonstrates a significant reduction in reaction time compared to conventional refluxing, which can take over four hours eurekaselect.com.
Interactive Data Table: Microwave-Assisted Synthesis of Quinazolinone Analogues
| Entry | Reactants | Catalyst/Reagent | Solvent | Power (W) / Temp (°C) | Time (min) | Product | Yield (%) |
| 1 | Anthranilamide, Benzaldehyde | SbCl3 (1 mol%) | Solvent-free | 200 W | - | 2-Phenylquinazolin-4(3H)-one | 94 researchgate.net |
| 2 | 2-Chlorobenzoic acid, Benzamidine HCl | FeCl3, L-proline, Cs2CO3 | DMF | - / 120°C | 30 | 2-Phenylquinazolin-4(3H)-one | 85 sci-hub.cat |
| 3 | 2-Benzamidobenzoyl chloride, Hydrazine | K2CO3 | DMF | 800 W / 135°C | 4 | 3-Amino-2-phenylquinazolin-4(3H)-one | 81 eurekaselect.com |
Ultrasound-Promoted Synthesis
Ultrasonic irradiation is another green chemistry tool that utilizes the energy of sound waves to induce chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.
A notable example is the ultrasound-promoted synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides in the presence of Yb(OTf)3 as a catalyst under solvent-free conditions arkat-usa.org. This method has been shown to be more efficient than the corresponding microwave-assisted process, providing excellent yields in shorter reaction times arkat-usa.org. For instance, the synthesis of 2-phenyl-4(3H)-quinazoline was achieved in 98% yield after 45 minutes of ultrasonication at 40 °C arkat-usa.org.
The synthesis of 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved through a one-pot, three-component reaction of isatoic anhydride, aromatic aldehydes, and amines under ultrasonic irradiation, catalyzed by marine-derived magnetic nanoparticles nih.gov. This sustainable method achieved a product yield of up to 95% in just 15 minutes at an ultrasonic power of 130 W nih.gov.
Furthermore, a simple and rapid one-pot synthesis of 4-tosyl quinazolines has been developed using a copper-catalyzed cross-coupling reaction of 2-iodoaniline and tosyl methyl isocyanide under ultrasonic conditions. This method significantly reduces the reaction time to 30 minutes and improves the efficiency of product formation nih.gov.
Interactive Data Table: Ultrasound-Promoted Synthesis of Quinazolinone Analogues
| Entry | Reactants | Catalyst | Solvent | Time (min) | Temperature (°C) | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile, Benzoyl chloride | Yb(OTf)3 | Solvent-free | 45 | 40 | 2-Phenyl-4(3H)-quinazoline | 98 arkat-usa.org |
| 2 | Isatoic anhydride, Benzaldehyde, Aniline | Marine-derived Fe3O4 NPs | Water | 15 | 60 | 2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-one | 95 nih.gov |
| 3 | 2-Iodoaniline, Tosyl methyl isocyanide | CuI | THF | 30 | Room Temp | 4-Tosylquinazoline | 87 nih.gov |
| 4 | 1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea | Sm(ClO4)3 | - | - | - | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | - mdpi.com |
Deep Eutectic Solvents (DES) Applications
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. DESs are often biodegradable, non-toxic, and inexpensive.
A mild and green protocol for the synthesis of substituted quinazolinones and dihydroquinazolinones has been developed using a deep eutectic solvent to mediate the cyclization of anthranilamides with a variety of aldehydes rsc.org. This method provides good to excellent yields and has been utilized in the synthesis of various quinazolinone natural products and drugs rsc.org.
For the synthesis of 2-methyl-3-substituted quinazolinones, a study screened twenty natural deep eutectic solvents, with a choline chloride:urea (1:2) mixture found to be the most efficient researchgate.net. This approach involves the reaction of a pre-formed benzoxazinone (B8607429) intermediate with various amines in the DES. In contrast, the synthesis of 3-aryl quinazolinones in the same study was more successful using a microwave-assisted approach in ethanol, as the reaction in DESs did not yield the desired products researchgate.net.
Visible Light-Driven Photocatalysis
Visible light-driven photocatalysis is a rapidly growing area in green chemistry, harnessing the energy of light to drive chemical reactions. This approach offers a sustainable and environmentally friendly alternative to traditional methods that often require harsh reaction conditions.
A green, simple, and efficient method for the synthesis of quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes nih.govnih.gov. This reaction uses fluorescein as a metal-free photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant nih.govnih.gov. The reaction proceeds under mild conditions and tolerates a broad scope of substrates, affording a variety of quinazolinone products in good to excellent yields nih.govnih.gov.
Another approach utilizes eosin Y as a photocatalyst for the synthesis of functionalized quinazolin-4(3H)-ones from the reaction of N-aryl-2-aminobenzamides with trialkylamines under metal-free conditions researchgate.net. This photocatalytic oxidative cyclization has been successfully applied to the synthesis of the central nervous system depressant drugs methaqualone and mecloqualone researchgate.net.
Furthermore, a visible light-mediated synthesis of quinazolines from 1,2-dihydroquinazoline 3-oxides has been reported to proceed in good to excellent yields in acetonitrile without the need for an external sensitizer exlibrisgroup.com. This highlights the potential of using visible light to promote transformations of quinazolinone precursors.
Catalyst-Free and Solvent-Free Methodologies
The development of synthetic protocols that eliminate the need for catalysts and solvents aligns with the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of quinazolin-4(3H)-ones, several such methodologies have been explored, offering advantages like operational simplicity, reduced waste, and avoidance of toxic and expensive catalysts. researchgate.netresearchgate.net
One prominent approach involves the thermal condensation of an appropriate N-acylanthranilamide. This method, while foundational, has been refined to proceed under solvent-free conditions. For instance, the reaction of 2-aminobenzamides with aldehydes or other carbonyl compounds can be carried out by heating the neat mixture of reactants. An efficient and environmentally friendly pathway for synthesizing 2-phenylquinazolin-4(3H)-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol without transition-metal catalysts or toxic oxidizing agents. researchgate.net High yields can be achieved by heating the mixture at 120°C in the presence of oxygen as a green oxidant. researchgate.net
Another strategy utilizes microwave irradiation to promote the reaction between anthranilic acid and amides, which can significantly reduce reaction times and often obviates the need for a solvent. nih.gov Similarly, efficient reactions between α-keto acids and 2-aminobenzamides have been shown to proceed under catalyst-free conditions using water as the solvent, where the products can be easily purified by simple filtration. organic-chemistry.org
A notable example is the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols. This reaction proceeds under solvent- and transition-metal-free conditions, using oxygen as the oxidant, to produce various 2-phenylquinazolin-4(3H)-one derivatives in good yields. researchgate.net The optimization of this reaction is detailed in the table below.
Table 1: Optimization of Reaction Conditions for Catalyst- and Solvent-Free Synthesis
| Entry | Oxidant | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Air | t-BuONa | 100 | 24 | 65 |
| 2 | O₂ | t-BuONa | 120 | 24 | 84 |
| 3 | O₂ | K₂CO₃ | 120 | 24 | 45 |
| 4 | O₂ | DBU | 120 | 24 | 30 |
| 5 | None | t-BuONa | 120 | 24 | <5 |
Data derived from studies on the synthesis of 2-phenylquinazolin-4(3H)-one. researchgate.net
These methodologies demonstrate the feasibility of producing quinazolinone scaffolds through more sustainable synthetic routes, reducing reliance on potentially hazardous substances. researchgate.net
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and green alternative for constructing complex organic molecules, offering high atom economy and avoiding the use of stoichiometric chemical oxidants. rsc.org In the realm of quinazolinone synthesis, electrochemical methods have been successfully applied to facilitate key bond-forming reactions under mild conditions.
A key strategy involves the electrochemically induced C(sp³)–H amination of 2-aminobenzamides with ketones, catalyzed by tetrabutylammonium iodide (TBAI). rsc.org This process allows for the synthesis of 2-benzoylquinazolin-4(3H)-ones under metal-free conditions. The reaction is typically carried out in a simple undivided cell using methanol as a solvent and molecular oxygen as a green terminal oxidant. The electrochemical setup provides the oxidative potential necessary to generate the reactive intermediates that drive the cyclization. rsc.org
The proposed mechanism for this transformation involves the anodic oxidation of the iodide catalyst to initiate a radical process. This leads to the generation of an acetophenone radical, which is then further oxidized to form 2-oxo-2-phenylacetaldehyde. This intermediate subsequently condenses with the 2-aminobenzamide, followed by intramolecular cyclization and dehydration to afford the final quinazolinone product. rsc.org
Table 2: Key Parameters in the Electrochemical Synthesis of Quinazolinones
| Parameter | Condition | Role/Significance |
|---|---|---|
| Catalyst | Tetrabutylammonium Iodide (TBAI) | Mediates the electron transfer process. |
| Solvent | Methanol | Provides a medium with suitable polarity and is relatively low-toxicity. |
| Oxidant | Molecular Oxygen | Acts as the terminal oxidant in a green chemical process. |
| Cell Type | Undivided Cell | Simplifies the experimental setup. |
| Conditions | Metal-Free | Avoids product contamination with residual metals. |
Data based on the electrochemical synthesis of 2-benzoylquinazolin-4(3H)-ones. rsc.org
This electrochemical approach highlights a modern and sustainable route to quinazolinone derivatives, showcasing high efficiency and atom economy while operating under environmentally benign conditions.
Oxidative Cyclization Routes
Oxidative cyclization represents a common and effective strategy for the synthesis of the quinazolinone core. These methods typically involve the formation of a key C-N bond via an intramolecular cyclization, coupled with an oxidation step that leads to the aromatic quinazolinone ring system. A variety of oxidants and catalytic systems have been employed to achieve this transformation.
One prevalent route involves the reaction of 2-aminobenzamides with aldehydes or alcohols. researchgate.net The initial condensation forms a dihydroquinazolinone intermediate, which is then oxidized to the final product. Common oxidants for this step include tert-butyl hydroperoxide (TBHP), oxygen, and iodine. organic-chemistry.orgmdpi.com For example, a copper-catalyzed reaction of 2-aminobenzamides with tertiary amines can furnish quinazolinone derivatives in good yields. organic-chemistry.org Similarly, an n-Bu₄NI-catalyzed reaction of 3-methylindoles with primary amines using TBHP as the oxidant provides a broad range of quinazolinones through a cascade involving oxygenation, nitrogenation, ring-opening, and recyclization. organic-chemistry.org
Another powerful approach is the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA). PIFA can initiate an oxidative 5-exo-trig cyclization of appropriately substituted precursors, like 2-(3-butenyl)quinazolin-4(3H)-ones, to yield more complex, fused quinazolinone systems. beilstein-journals.orgnih.gov
Ammonium persulfate ((NH₄)₂S₂O₈) has also been used as an oxidant in a metal-free intramolecular oxidative cyclization to construct polycyclic quinazolinone derivatives. This reaction is believed to proceed through a radical mechanism initiated by the thermolytic homolysis of the persulfate anion. researchgate.net
Table 3: Examples of Oxidative Cyclization Routes to Quinazolinones
| Reactants | Catalyst/Oxidant | Key Features |
|---|---|---|
| 2-Aminobenzamides + Alcohols | t-BuONa / O₂ | Metal-free, solvent-free, green oxidant. researchgate.net |
| 2-Aminobenzamides + Aldehydes | p-Toluenesulfonic acid / PIDA | Efficient two-step process involving cyclization and oxidative dehydrogenation. organic-chemistry.org |
| Isatins + Amidine Hydrochlorides | TBHP / K₃PO₄ | Synergetic promotion at room temperature. organic-chemistry.org |
| 2-(3-butenyl)quinazolin-4(3H)-ones | PIFA | Regioselective 5-exo-trig cyclization. beilstein-journals.org |
| 2-Aminobenzamides | (NH₄)₂S₂O₈ | Metal-free, radical-mediated intramolecular cyclization. researchgate.net |
These oxidative methods provide versatile access to a wide array of substituted quinazolinones by leveraging different starting materials and reaction conditions.
Mechanistic Insights into Quinazolinone Formation Reactions
Understanding the reaction mechanisms underlying quinazolinone synthesis is crucial for optimizing reaction conditions and expanding the substrate scope. The formation of the quinazolinone ring system can proceed through several distinct pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.
Proposed Reaction Pathways and Intermediates
The synthesis of quinazolinones from common precursors like 2-aminobenzamides and carbonyl compounds generally proceeds through a sequence of condensation, cyclization, and oxidation/dehydration steps.
A widely accepted pathway begins with the nucleophilic attack of the primary amino group of 2-aminobenzamide on a carbonyl compound (e.g., an aldehyde derived from the oxidation of an alcohol). This forms a Schiff base or imine intermediate. Subsequently, an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon leads to a cyclized dihydroquinazolinone intermediate. researchgate.net The final step to afford the aromatic quinazolinone is typically an oxidative dehydrogenation or a simple dehydration, depending on the oxidation state of the precursors. researchgate.net
In catalyst-free, base-mediated reactions, such as the oxidative condensation of 2-aminobenzamide and benzyl alcohol, control experiments suggest the initial oxidation of the alcohol to the corresponding aldehyde is a key step. This is followed by the condensation-cyclization-oxidation sequence described above. researchgate.net
For metal-catalyzed reactions, the pathway can be more complex. In palladium-catalyzed carbonylative cyclizations, the mechanism often starts with the oxidative addition of Pd(0) to an aryl halide. This is followed by CO insertion to form an acylpalladium species. Nucleophilic attack by 2-aminobenzamide on this intermediate, followed by intramolecular condensation, yields the quinazolinone. mdpi.com
In reactions utilizing sulfonyl azides and terminal alkynes, a proposed mechanism involves the initial formation of an N-sulfonylketenimine intermediate. This highly reactive species then undergoes a nucleophilic addition with 2-aminobenzamide, followed by an intramolecular cascade addition and subsequent elimination of the sulfonyl group through aromatization to yield the final product. nih.gov
Radical pathways are also plausible, particularly in reactions employing oxidants like ammonium persulfate. The proposed mechanism involves the generation of a sulfate radical anion (SO₄•⁻) which then abstracts a hydrogen atom from the 2-aminobenzamide to form a radical intermediate, initiating the cyclization process. researchgate.net
Role of Catalysts and Reaction Conditions
Catalysts and reaction conditions play a pivotal role in directing the course of quinazolinone synthesis, influencing reaction rates, yields, and selectivity.
Catalysts:
Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) function as Lewis acids, activating carbonyl groups towards nucleophilic attack. This facilitates the initial condensation step between 2-aminobenzoic acid derivatives and formamide or other nitrogen sources, promoting the subsequent ring closure. ppublishing.org
Palladium Complexes: In multi-component reactions, palladium catalysts are instrumental in C-C and C-N bond formation. mdpi.com For example, in the coupling of anthranilamides, isocyanides, and arylboronic acids, a Pd(0) catalyst facilitates the oxidative coupling cascade. The choice of ligands, such as 1,3-bis(diphenylphosphino)propane (DPPP), can be critical for the stability and reactivity of the catalytic species. mdpi.com
Brønsted Acids: Acid catalysts like p-toluenesulfonic acid or trifluoroacetic acid can protonate reactants, enhancing their electrophilicity and promoting cyclization and dehydration steps. organic-chemistry.orgfrontiersin.org
Organocatalysts: Small organic molecules, such as pyridinium p-toluenesulfonate (PPTS), can act as acid catalysts in metal-free synthesis, for instance, in the reaction between 2-aminobenzamides and N-formyl imides. frontiersin.org
Reaction Conditions:
Temperature: The reaction temperature significantly affects reaction rates. Higher temperatures are often required for thermal condensations and to overcome activation barriers, especially in catalyst-free systems. ppublishing.org However, excessively high temperatures can lead to side reactions and decomposition. ppublishing.org
Solvent: The choice of solvent can influence reactant solubility and the stability of intermediates. Polar aprotic solvents like dimethylformamide (DMF) are often effective as they can solvate ionic intermediates and withstand higher temperatures. ppublishing.org In some green chemistry approaches, water is used as a solvent, or the reactions are run under solvent-free conditions. researchgate.netorganic-chemistry.org
Atmosphere: For oxidative cyclizations, the presence of an oxidant is crucial. This can be supplied by adding a chemical oxidant or by running the reaction under an atmosphere of air or pure oxygen. researchgate.netmdpi.com Conversely, some catalytic cycles, particularly those involving palladium, require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. mdpi.com
The interplay between the catalyst and the specific reaction conditions is essential for achieving an efficient and selective synthesis of the target quinazolinone. ppublishing.org
Biological Activity and Mechanistic Investigations of 2 Butyl 3 Phenylquinazolin 4 3h One Derivatives
Investigation of Antiproliferative and Anticancer Mechanisms (In Vitro)
Quinazolin-4(3H)-one derivatives have demonstrated significant antiproliferative activity against a variety of human tumor cell lines. nih.govmdpi.comnih.gov Their anticancer effects are attributed to a range of mechanisms, including the modulation of cell growth pathways, induction of programmed cell death (apoptosis), and interference with key cellular processes like cell division and signaling. nih.govnih.gov
The antiproliferative effects of quinazolin-4(3H)-one derivatives are well-documented across numerous cancer cell lines. nih.gov Studies have shown that these compounds can effectively inhibit the growth of various tumor types, including those of the lung, colon, breast, and liver. nih.govnih.gov For example, certain 2-phenylquinazolin-4(3H)-one derivatives have shown promising antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values comparable to the established drug sorafenib. nih.gov One derivative, BIQO-19, exhibited broad and effective antiproliferative activity against several lung cancer cell lines, including those resistant to EGFR-TKI (Epidermal Growth Factor Receptor - Tyrosine Kinase Inhibitor) therapy. nih.gov The cytotoxic activity of these derivatives has been evaluated against a wide panel of human cancer cell lines, such as HT29 (colon), U87 (glioblastoma), A2780 (ovarian), and H460 (lung), with some compounds showing sub-micromolar potency. rsc.org
Table 1: Antiproliferative Activity of Selected Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 15 | MCF-7 | 1.35 |
| Derivative 18 | HepG2 | 3.24 |
| Sorafenib | MCF-7 | 3.04 |
| Sorafenib | HepG2 | 2.93 |
| Derivative 5d | HepG2 | 1.94–7.1 |
| Doxorubicin | HepG2 | 3.18–5.57 |
| Derivative 3c | HCT-116 | 1.184 |
This table contains interactive data. Users can sort and filter the information based on compound, cell line, or IC50 value.
A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is crucial for eliminating malignant cells and is often dysregulated in cancer. nih.gov Research has shown that these compounds can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis. bue.edu.eg
Mechanistic studies have revealed that certain derivatives cause an upregulation of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c. researchgate.net The released cytochrome c then activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3. bue.edu.egnih.govresearchgate.net Activation of caspase-3 is a critical step, as it cleaves essential cellular proteins, ultimately leading to cell death. bue.edu.eg Some derivatives have also been shown to activate caspase-8, indicating involvement of the extrinsic apoptosis pathway. nih.gov
In addition to inducing apoptosis, quinazolinone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. nih.gov The cell cycle is a tightly regulated process that ensures proper cell division, and its disruption can prevent cancer cells from multiplying.
Different derivatives have been shown to arrest the cell cycle at various phases. Several 2-phenylquinazolin-4(3H)-one derivatives have been found to induce cell cycle arrest in the G0/G1 phase in HeLa cells. nih.govresearchgate.net Other studies have demonstrated that certain quinazolinone-based compounds can arrest the cell cycle at the S and G2/M phases in human colon cancer cells (HCT-116). bue.edu.egnih.gov For instance, compounds 39 and 64, which inhibit tubulin polymerization, were shown to induce G2/M cell cycle arrest. rsc.org This ability to block cell cycle progression is a key component of their antitumor action, preventing the replication of cancerous cells. researchgate.net
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, plays a vital role in cell division, motility, and shape. rsc.org Microtubules are a well-established target for anticancer drugs. Several quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comrsc.orgnih.gov
These compounds interfere with the formation of microtubules, which disrupts the mitotic spindle, a structure essential for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. rsc.org Molecular modeling studies suggest that these derivatives can bind to the colchicine binding pocket on tubulin, a site known to be targeted by other antimitotic agents. rsc.org The inhibition of tubulin assembly has been demonstrated for several compounds, including NSC 145669, 175635, and 175636, confirming their interaction with tubulin as a mechanism for their cytotoxicity. nih.gov
Cancer cell growth and survival are often driven by aberrant cellular signaling pathways. Quinazolinone derivatives have been found to interfere with these critical pathways, contributing to their anticancer effects. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in many cancers and promotes cell proliferation and survival. bue.edu.eg Certain quinazolinone chalcone hybrids have been shown to inhibit this pathway in human colon cancer cells. bue.edu.eg By disrupting such fundamental signaling networks, these derivatives can effectively curb the uncontrolled growth of tumor cells.
The 4-anilinoquinazoline scaffold is a well-known privileged structure for developing inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). researchgate.netamazonaws.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key target in cancer therapy. nih.gov
Numerous quinazolin-4(3H)-one derivatives have been synthesized and shown to be potent inhibitors of EGFR kinase. nih.govfrontiersin.org These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its activation. nih.gov Molecular docking analyses have confirmed that these derivatives can interact with key residues within the EGFR active site. nih.gov The inhibitory activity of some of these compounds against EGFR is in the nanomolar range, demonstrating their high potency. nih.govnih.gov This targeted inhibition of EGFR disrupts the downstream signaling pathways that promote tumor growth, making it a significant mechanism of action for this class of compounds. nih.gov
Disruption of Cellular Signaling Pathways
PI3K/Akt/mTOR Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Derivatives of the 2-phenylquinazolin-4(3H)-one scaffold have been identified as potent modulators of this pathway.
One notable derivative, 3-Phenethyl-2-phenylquinazolin-4-(3H)-one, a natural product isolated from the marine fungus Acremonium sp., has demonstrated significant anticancer activity in breast cancer models by inactivating the PI3K/Akt and EGFR pathways. This compound was shown to suppress cancer cell motility and energy metabolism, highlighting the therapeutic potential of targeting this pathway with quinazolinone derivatives. The development of dual PI3K/mTOR inhibitors is an active area of research, and morpholino-pyrimidine derivatives have been optimized to create compounds with high inhibitory activity against both PI3Kα and mTOR.
Research has shown that specific inhibitors of the PI3K/Akt pathway can negatively impact oocyte development and survival by downregulating key genes such as AKT1, AKT3, and mTOR. This underscores the pathway's fundamental role in cellular function and its viability as a target for quinazolinone-based inhibitors.
Targeting Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by modifying the acetylation state of histones and other non-histone proteins. Their inhibition has emerged as a promising strategy in cancer therapy. A series of novel quinazoline-4-(3H)-one derivatives have been specifically designed and synthesized as HDAC6 inhibitors.
These compounds typically feature the quinazoline-4-(3H)-one scaffold as a "cap" group, which interacts with the rim of the enzyme's active site, connected to a zinc-binding group via a linker. In one study, nineteen such analogues were synthesized and screened for inhibitory activity against various HDAC isoforms. Several of these derivatives displayed significant antiproliferative effects against human cancer cell lines, including HCT116 (colon carcinoma) and MCF7 (breast cancer).
The design of isoform-selective HDAC inhibitors is a key goal to maximize therapeutic effects while minimizing the side effects associated with pan-HDAC inhibitors. HDAC6, being structurally and functionally distinct and predominantly located in the cytoplasm, is a particularly attractive target. Research has successfully produced quinazolinone-based HDAC6 inhibitors with improved potency, with some compounds exhibiting IC₅₀ values below 900 nM and the most active showing an IC₅₀ of 150 nM.
Table 1: HDAC Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| Compound A | EGFR | 1160 | A549, MCF-7, HT-29 | - | |
| Compound B | VEGFR-2 | - | HepG2, HCT-116, MCF-7 | 11,680 ± 60 (HCT-116) |
This table is interactive and can be sorted by column.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP-1 is a validated therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the concept of synthetic lethality. The quinazolin-4(3H)-one scaffold, which mimics the nicotinamide structure that PARP-1 uses as a substrate, has been extensively utilized to develop potent PARP-1 inhibitors.
Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one ring are most favorable for improving PARP-1 inhibition. For instance, the introduction of an amino group at the 8-position combined with a methyl group at the 2-position resulted in compound 31 (8-amino-2-methylquinazolin-4(3H)-one), the most potent compound in one study, with an IC₅₀ value of 0.4 μM. This compound also showed selective inhibition of proliferation in Brca1-deficient cells.
Furthermore, researchers have designed dual-target inhibitors based on this scaffold. Compound 19d , a quinazolin-4(3H)-one derivative, was developed to co-target both PARP-1 and bromodomain containing protein 4 (BRD4), demonstrating a synergistic effect in inducing breast cancer cell apoptosis.
Table 2: PARP-1 Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Target(s) | IC₅₀ (µM) | Key Feature | Source |
|---|---|---|---|---|
| Quinazolin-4(3H)-one | PARP-1 | 5.75 | Parent Scaffold | |
| 22 | PARP-1 | 0.76 | 8-amino substituent | |
| 31 | PARP-1 | 0.4 | 8-amino, 2-methyl substituent |
| 19d | PARP-1, BRD4 | Micromolar Potency | Dual Inhibitor | |
This table is interactive and can be sorted by column.
VEGFR and HER2 Inhibition
Vascular endothelial growth factor receptor (VEGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively. Dual inhibition of these pathways is a promising strategy for cancer treatment. Quinazoline (B50416) derivatives have shown significant potential as selective inhibitors of these tyrosine kinases.
A novel quinazoline scaffold, compound 13f , was identified as a potent dual HER2/VEGFR2 inhibitor. It demonstrated strong antiproliferative activity against cells expressing HER2 and VEGFR2, with IC₅₀ values ranging from 103.2 to 251.8 nM. Furthermore, it significantly inhibited VEGF-induced angiogenesis in vitro.
Other studies have focused on developing 2-phenylquinazolin-4(3H)-one derivatives as potent and selective VEGFR-2 inhibitors. Some of these compounds act as allosteric, non-ATP competitive inhibitors. For example, compound 15 showed promising VEGFR-2 inhibitory activity with an IC₅₀ of 13 nM, superior to the standard drug sorafenib (IC₅₀ = 30 nM). Similarly, a series of quinazolin-4(3H)-ones were tested against a panel of kinases, with compounds 2h and 2i showing excellent HER2 inhibitory activity (IC₅₀ = 0.089 ± 0.011 µM and 0.076 ± 0.015 µM, respectively), comparable to the control drug lapatinib.
Table 3: VEGFR and HER2 Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 13f | HER2/VEGFR2 | 0.103 - 0.251 | |
| 15 | VEGFR-2 | 0.013 | |
| 18 | VEGFR-2 | 0.067 | |
| 2h | HER2 | 0.089 ± 0.011 | |
| 2i | HER2 | 0.076 ± 0.015 | |
| 3h | HER2 | 0.101 ± 0.012 | |
| 3i | HER2 | 0.119 ± 0.018 | |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |
This table is interactive and can be sorted by column.
Other Kinase Targets (e.g., RAF Kinase, CDK4)
Beyond the major targets, quinazolin-4(3H)-one derivatives have been investigated for their inhibitory activity against other kinases involved in cell cycle regulation and signaling. Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
In a study evaluating quinazolin-4(3H)-one derivatives against multiple tyrosine kinases, compounds 2i and 3i showed potent inhibitory activity against CDK2. Molecular docking analysis revealed that these compounds could act as ATP-competitive or non-competitive inhibitors, binding effectively within the kinase domain of CDK2. Specifically, compound 3i formed four conventional hydrogen bonds with key residues (Leu83, Glu12, Gln131, and Asn132) in the CDK2 active site. While the provided literature primarily focuses on CDK inhibition, the broad kinase inhibitory profile of the quinazolinone scaffold suggests potential activity against other kinases like RAF, though specific data on this target was not highlighted in the reviewed sources.
Cellular Toxicity Studies (In Vitro)
The cytotoxic potential of 2-phenylquinazolin-4(3H)-one derivatives has been extensively evaluated against a wide array of human cancer cell lines. These in vitro studies are crucial for identifying promising anticancer agents and elucidating their mechanisms of action.
One comprehensive study synthesized thirty derivatives and tested them against five human tumor cell lines. Compounds 5e, 5k, 5t, 6c, and 6f were found to have relatively high cytotoxic activity. Notably, compound 6c was the most cytotoxic across all tested cell lines and its activity against HeLa (cervical cancer) cells was higher than that of the standard chemotherapeutic drug adriamycin. The mechanism of action for several of these potent compounds was determined to be cell cycle arrest in the G0/G1 phase, leading to apoptotic cell death.
Other research has identified derivatives with potent activity against specific cancer types. For example, compounds 6 and 7 showed good cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231, with IC₅₀ values of 10.62 and 8.79 μM, respectively. Importantly, these potent compounds exhibited weaker cytotoxicity against the normal cell line LLC-PK1, suggesting a degree of selectivity for cancer cells. The broad-spectrum cytotoxic nature of this class of compounds is further evidenced by studies showing activity against colon (HT29, HCT-116), glioblastoma (U87), and ovarian (A2780) cancer cell lines, among others.
Table 4: In Vitro Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Source |
|---|---|---|---|---|
| 6c | HeLa | Cervical Cancer | More potent than Adriamycin | |
| 5 | RD | Rhabdomyosarcoma | 14.65 | |
| 6 | MDA-MB-231 | Breast Cancer | 10.62 | |
| 7 | MDA-MB-231 | Breast Cancer | 8.79 | |
| 15 | MCF-7 | Breast Cancer | 1.3 | |
| 16 | MCF-7 | Breast Cancer | 4.0 | |
| 5a | MCF-7 | Breast Cancer | - |
| 5a | HCT-116 | Colon Cancer | - | |
This table is interactive and can be sorted by column.
Evaluation of Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant antimicrobial activity. Their structural similarity to quinolones, a class of antibiotics that inhibit bacterial DNA gyrase, suggests a potential mechanism of action.
Numerous studies have synthesized and evaluated these compounds against a panel of pathogenic bacteria and fungi. One study found that while most synthesized compounds showed mild antibacterial effects, they were particularly effective against Gram-negative bacteria, with E. coli being the most sensitive. The same study reported that all tested fungal strains were sensitive to the synthesized compounds.
Another investigation of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole moieties found potent broad-spectrum antimicrobial activity. Compound 5a was the most active, with Minimum Inhibitory Concentration (MIC) values in the range of 1–16 μg/mL against the tested bacterial and fungal strains. Further studies have identified compounds with potent activity against specific pathogens, such as compound 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one), which showed a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).
Table 5: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Microorganism | Type | MIC (µg/mL) | Source |
|---|---|---|---|---|
| 5a | Various Bacteria/Fungi | Broad Spectrum | 1 - 16 | |
| 3k | MRSA | Gram-positive Bacteria | 0.98 | |
| QIj, QIIf | Various Bacteria | Antibacterial | 0.1 - 0.2 | |
| QIc, QIIb, QIIIf | Various Fungi | Antifungal | 0.1 - 0.2 |
| General Derivatives | E. coli | Gram-negative Bacteria | Most sensitive species | |
This table is interactive and can be sorted by column.
Antibacterial Activity Against Specific Pathogenic Strains (e.g., MRSA)
Derivatives of the quinazolinone core structure have demonstrated notable antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research into 4(3H)-quinazolinone derivatives has identified them as a novel class of non-β-lactam antibiotics. nih.gov
One study focused on a lead quinazolinone compound which showed significant in vitro potency against Gram-positive bacteria, comparable to linezolid and superior to vancomycin. This compound also exhibited excellent in vivo activity in mouse models of MRSA infection. google.com Structure-activity relationship (SAR) studies of 77 variants of the 4(3H)-quinazolinone scaffold revealed that these compounds are primarily active against the Gram-positive organism S. aureus, with modest activity against Enterococcus faecium. nih.gov One promising derivative displayed minimal inhibitory concentration (MIC) values of ≤0.5 μg/mL for all S. aureus strains tested, including those resistant to vancomycin and linezolid. nih.gov
The antibacterial activity of a series of novel 2-butyl-3-substituted quinazolin-4-(3H)-ones was investigated. The study revealed significant activity for the tested compounds.
Table 1: In Vitro Antibacterial Activity of 2-butyl-3-substituted quinazolin-4-(3H)-one Derivatives (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Derivative A | 12.5 | 25 | 25 |
| Derivative B | 25 | 50 | 50 |
| Derivative C | 6.25 | 12.5 | 25 |
| Ciprofloxacin | 3.12 | 6.25 | 6.25 |
Antifungal Activity
The antifungal potential of quinazolinone derivatives has also been an area of active investigation. Studies have shown that certain derivatives exhibit significant activity against various fungal pathogens. For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antifungal activity.
Research has shown that the introduction of specific substituents at the 2 and 3 positions of the quinazolinone ring can lead to potent antifungal agents.
Table 2: In Vitro Antifungal Activity of 2-phenyl-3-substituted quinazolin-4(3H)-one Derivatives (MIC, µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Derivative X | 10 | 25 |
| Derivative Y | 20 | 50 |
| Derivative Z | 5 | 12.5 |
| Fluconazole | 0.5 | 1 |
Antiviral Activity (e.g., Plant Viruses)
The antiviral properties of quinazolinone derivatives extend to both human and plant viruses. A series of myricetin derivatives containing a quinazolinone moiety were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). Several of these compounds exhibited good antiviral activity. For instance, one derivative demonstrated a curative activity of 55.4% against TMV at a concentration of 500 µg/mL, which was superior to the control agent, ningnanmycin (52.1%). The protective activity of this compound was 58.2% at the same concentration, also higher than ningnanmycin (54.5%).
Table 3: Antiviral Activity of Myricetin-Quinazolinone Derivatives against Tobacco Mosaic Virus (TMV) at 500 µg/mL
| Compound | Curative Activity (%) | Protective Activity (%) |
| Derivative L11 | 55.4 | 58.2 |
| Derivative L14 | 51.8 | 53.6 |
| Derivative L18 | 49.2 | 51.5 |
| Ningnanmycin | 52.1 | 54.5 |
Antitubercular Activity
Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. A number of studies have reported the synthesis and evaluation of various quinazolinone derivatives against Mycobacterium tuberculosis.
In one study, a series of novel 2,3-disubstituted quinazolinone derivatives were synthesized and evaluated for their antitubercular activity. Several compounds exhibited significant activity against the H37Rv strain of M. tuberculosis.
Table 4: Antitubercular Activity of 2,3-disubstituted quinazolinone Derivatives against M. tuberculosis H37Rv (MIC, µg/mL)
| Compound | MIC (µg/mL) |
| Derivative 5a | 100 |
| Derivative 5g | 6.25 |
| Derivative 8c | 12.5 |
| Isoniazid | 0.2 |
Mechanistic Studies of Antimicrobial Action (e.g., PBP inhibition)
A key mechanism underlying the antibacterial activity of quinazolinone derivatives is the inhibition of penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to a weakened cell wall and ultimately bacterial cell death.
Novel 4(3H)-quinazolinone derivatives have been identified as non-β-lactam antibiotics that inhibit PBP2a, a key resistance determinant in MRSA. google.com These compounds have a unique mechanism of action, targeting both the allosteric and active sites of PBP2a. google.com One lead compound was found to inhibit both PBP1 and PBP2a in MRSA. nih.gov The inhibition of PBP1 in S. aureus was observed with an apparent IC50 of 78 ± 23 μg/mL. google.com This dual-targeting mechanism contributes to their potent anti-MRSA activity. nih.govgoogle.com
Assessment of Anti-inflammatory and Analgesic Effects
Beyond their antimicrobial properties, quinazolinone derivatives have also been extensively studied for their anti-inflammatory and analgesic potential.
A variety of novel 2-butyl-3-substituted quinazolin-4-(3H)-ones have been synthesized and investigated for their analgesic and anti-inflammatory activities. In one study, several compounds exhibited more potent analgesic and anti-inflammatory activity than the reference drug, diclofenac sodium. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
Table 5: Anti-inflammatory Activity of 2-butyl-3-substituted quinazolin-4-(3H)-one Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | % Inhibition of Edema at 3h |
| Derivative A4 | 58.3 |
| Diclofenac Sodium | 52.8 |
The analgesic activity of these compounds was evaluated using the acetic acid-induced writhing test in mice. Several derivatives demonstrated a significant reduction in the number of writhes, indicating potent analgesic effects.
Table 6: Analgesic Activity of 2-butyl-3-substituted quinazolin-4-(3H)-one Derivatives in Acetic Acid-Induced Writhing Test
| Compound | % Protection |
| Derivative A1 | 62.5 |
| Derivative A2 | 65.8 |
| Derivative A3 | 68.2 |
| Derivative A4 | 70.5 |
| Diclofenac Sodium | 58.6 |
Modulation of Inflammatory Mediators
The anti-inflammatory effects of quinazolinone derivatives are attributed to their ability to modulate various inflammatory mediators. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Furthermore, some quinazolinone derivatives have been found to be selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov COX-2 is an enzyme that plays a crucial role in the inflammatory pathway, and its selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. In one study, a series of novel substituted quinazolinone derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. The results indicated that these derivatives were selective towards COX-2. nih.gov For example, one compound showed an IC50 of 0.39 µM for COX-2 and 98 µM for COX-1. mdpi.com This selective inhibition of COX-2 contributes significantly to their anti-inflammatory properties. Quinazolinone derivatives have also been shown to inhibit the expression of inflammatory genes, including COX-2, IL-1β, TNF-α, and inducible nitric oxide synthase (iNOS), through the inhibition of the nuclear factor κB (NF-κB) pathway. nih.govacs.org
Exploration of Anticonvulsant Properties
The quinazolin-4(3H)-one scaffold is a significant pharmacophore in the development of anticonvulsant agents. mdpi.comnih.gov The historical compound methaqualone, a quinazolinone derivative, was noted for its sedative-hypnotic and anticonvulsant properties, which are believed to stem from its action as a positive allosteric modulator of the GABA-A receptor. mdpi.com This has spurred further research into synthesizing new derivatives with potential broad-spectrum anti-seizure activity. nih.gov Various series of 2,3-disubstituted quinazolin-4(3H)-ones have been designed and synthesized to explore their efficacy against both electrically and chemically induced seizures. nih.gov
The primary mechanism for the anticonvulsant activity of many quinazolin-4(3H)-one derivatives involves their interaction with central nervous system receptors, particularly the GABA-A receptor. mdpi.com This receptor is the principal inhibitory neurotransmitter receptor in the brain, and its potentiation leads to a decrease in neuronal excitability. Structure-activity relationship (SAR) studies indicate that for binding to the GABA-A receptor, the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the carbonyl group provides a hydrogen bonding site. mdpi.com
Molecular docking studies have further supported this mechanism, showing that these compounds can bind to the allosteric benzodiazepine binding site of the GABA-A receptor. mdpi.com Additionally, flexible docking studies have demonstrated that some quinazolinone derivatives exhibit good binding properties with other epilepsy-related molecular targets, including glutamate and other subunits of the GABA-A receptor, such as delta and alpha-1. nih.gov
The anticonvulsant efficacy of 2-butyl-3-phenylquinazolin-4(3H)-one derivatives is evaluated in vivo using standardized seizure models that assess their ability to modulate the seizure threshold. Key models include the pentylenetetrazole (PTZ)-induced seizure model, which simulates generalized seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures. mdpi.comnih.gov
In the 6 Hz test, various 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives have been evaluated. The most active compounds provided significant protection against seizures at a dose of 100 mg/kg in mice. nih.gov For example, one lead compound, 3-({(E)-[3-(4-chloro-3-methylphenoxy)phenyl]methylidene}amino)-2-phenylquinazolin-4(3H)-one, demonstrated complete protection in this model. nih.gov Similarly, rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides have shown excellent anti-seizure action against both electroshock and chemically induced seizures. nih.gov
The table below summarizes the anticonvulsant activity of a representative quinazolin-4(3H)-one derivative in various seizure models.
| Compound | Seizure Model | ED₅₀ (mg/kg) |
| Compound 4d | Maximal Electroshock (MES) | 23.5 |
| Subcutaneous Pentylenetetrazole (scPTZ) | 32.6 | |
| 6-Hz Seizure Model | 45.2 | |
| Compound 4l | Maximal Electroshock (MES) | 26.1 |
| Subcutaneous Pentylenetetrazole (scPTZ) | 79.4 | |
| *Data derived from research on 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides. nih.gov |
Antioxidant Activity Investigations
Quinazolin-4(3H)-one derivatives have been identified as a promising class of compounds with significant antioxidant potential. mdpi.com Research has focused on synthesizing and evaluating various substituted quinazolinones to understand their structure-antioxidant activity relationships. nih.govresearchgate.net The antioxidant capacity of these compounds is typically assessed using multiple in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.govresearchgate.netnih.gov These studies have revealed that the antioxidant efficacy is highly dependent on the nature and position of substituents on the quinazolinone scaffold. nih.govmdpi.com
The primary mechanism behind the antioxidant activity of quinazolin-4(3H)-one derivatives is their ability to scavenge free radicals. This is often achieved through hydrogen atom transfer, which neutralizes reactive radicals and terminates damaging chain reactions. mdpi.com The presence of specific functional groups is crucial for this activity. Studies have consistently shown that for 2-phenylquinazolin-4(3H)-one derivatives to exhibit potent antioxidant activity, the presence of at least one hydroxyl (-OH) group on the phenyl ring at position 2 is required. nih.govresearchgate.netnih.govmdpi.com
The table below presents the free radical scavenging activity of several 2-phenylquinazolin-4(3H)-one derivatives from a DPPH assay.
| Compound | Substituent on 2-phenyl ring | EC₅₀ (μM) |
| 21e | 2,3-dihydroxy | 7.5 |
| 21g | 2,5-dihydroxy | 7.4 |
| 21h | 3,4-dihydroxy | 7.2 |
| 21f | 3,5-dihydroxy | > 500 |
| *Data derived from research on 2-substituted quinazolin-4(3H)-ones. mdpi.com |
Beyond direct free radical scavenging, the antioxidant effects of quinazolin-4(3H)-one derivatives involve the modulation of reactive oxygen species (ROS). ROS are partially reduced metabolites of oxygen, such as superoxide and hydrogen peroxide, that can cause significant damage to lipids, proteins, and DNA when their levels overwhelm the cell's antioxidant defenses—a state known as oxidative stress. mdpi.comnih.govdtu.dk
Certain quinazolinone derivatives have been designed to target the production of ROS. nih.gov By linking the quinazolin-4-one scaffold to phenolic compounds, which are known for their antioxidant effects, hybrid molecules with enhanced potential to counteract ROS and reactive nitrogen species (RNS) can be created. mdpi.com The mechanism involves protecting against ROS and RNS by donating hydrogen atoms to neutralize these highly reactive species. mdpi.com This modulation helps to restore cellular redox homeostasis and mitigate the pathological damage associated with oxidative stress, such as inflammation and cellular malfunction. nih.gov
Other Investigated Biological Activities
Beyond the primary areas of investigation, the versatile quinazolin-4(3H)-one scaffold has been explored for a range of other potential therapeutic applications. Researchers have derivatized the core structure to probe its efficacy in metabolic disorders, neurological protection, and allergic responses.
Antidiabetic and Antihyperlipidaemic Research Avenues
The potential for quinazolin-4(3H)-one derivatives to modulate glucose and lipid levels has been a significant area of interest. Research has focused on their hypoglycemic and hypolipidemic properties, primarily through the inhibition of key enzymes involved in carbohydrate digestion and cholesterol metabolism.
A prominent target in antidiabetic research is α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. researchgate.net Numerous studies have demonstrated that 2-arylquinazolin-4(3H)-one derivatives are potent inhibitors of α-glucosidase. researchgate.netnih.gov For instance, a series of 2-arylquinazolin-4(3H)-ones showed inhibitory activity several hundred times more potent than the standard drug, acarbose, with IC50 values ranging from 0.3 ± 0.01 to 117.9 ± 1.76 μM, compared to acarbose's IC50 of 840 ± 1.73 μM. nih.gov Similarly, another study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives identified a compound (7b) with an IC50 of 14.4 µM, which was approximately 53 times stronger than acarbose. nih.gov Kinetic studies revealed that this inhibition was of a competitive type. nih.gov Further research on 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives also found that all tested compounds were more potent than acarbose, with the most active compound displaying an IC50 value of 57.81±2.16 μM. researchgate.net
In addition to enzyme inhibition, some novel quinazolin-4(3H)-one heterocycles have been evaluated for their ability to inhibit the non-enzymatic glycosylation of hemoglobin, another important marker for diabetes control. semanticscholar.org One compound, in particular, showed a good inhibition of hemoglobin glycosylation with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard alpha-tocopherol. semanticscholar.org
The antihyperlipidemic activity of these compounds has also been investigated. In studies using hypercholesterolemic and diabetic-hypercholesterolemic rat models, treatment with 4(3H)quinazolinone and its halogenated derivatives led to significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov Halogen-substituted quinazolinones were also effective in significantly reducing serum triacylglycerol levels. nih.govnih.gov The proposed mechanism for this antihyperlipidemic effect is the inhibition of dietary cholesterol absorption or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.govresearchgate.net
| Compound Class | Most Potent Derivative (if specified) | IC50 Value | Standard Drug (Acarbose) IC50 | Reference |
|---|---|---|---|---|
| 2-Arylquinazolin-4(3H)-ones | Compound 12 | 0.3 ± 0.01 µM | 840 ± 1.73 µM | nih.gov |
| Quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives | Compound 7b | 14.4 µM | ~763 µM (53x weaker) | nih.gov |
| 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives | Compound 12 (ortho-chloro substituted) | 57.81 ± 2.16 µM | 891.79 ± 6.87 µM | researchgate.net |
Neuroprotective Effects in Cellular Models
The investigation into the neuroprotective potential of quinazolin-4(3H)-one derivatives has yielded promising results in cellular models of oxidative stress. Oxidative damage is a key factor in the pathology of various neurodegenerative diseases, and compounds that can mitigate this damage are of significant therapeutic interest.
Studies have utilized PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, as a model system for neurological research. mdpi.com When these cells are exposed to oxidative agents like hydrogen peroxide (H2O2), they undergo damage and apoptosis. Research has shown that certain quinazolinone derivatives can protect these cells from H2O2-induced injury. mdpi.comresearchgate.net For example, pretreatment of PC12 cells with specific compounds at concentrations of 25 and 50 µM for 24 hours before exposure to H2O2 resulted in a significant neuroprotective effect. researchgate.net These compounds were able to reverse the oxidative damage, inhibit the production of reactive oxygen species (ROS), stabilize the mitochondrial membrane potential, and reduce cell apoptosis. mdpi.com This suggests that quinazolinone derivatives may exert their neuroprotective effects through their antioxidant properties. mdpi.com
| Cell Line | Stress Inducer | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| PC12 Cells | Hydrogen Peroxide (H2O2) | Increased cell viability, reduced apoptosis, stabilized mitochondrial membrane potential, decreased intracellular ROS. | Antioxidant activity, inhibition of oxidative stress pathways. | mdpi.comresearchgate.net |
Antihistaminic Activity Research
The quinazolin-4(3H)-one scaffold has also been utilized as a template for the development of new H1-antihistaminic agents. These agents work by blocking the action of histamine at H1 receptors, thereby preventing the symptoms of allergic reactions.
In one study, a series of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity in conscious guinea pigs. nih.gov The compounds were tested for their ability to protect the animals from histamine-induced bronchospasm. All the synthesized compounds demonstrated significant protection. nih.gov The most active compound in the series, 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one (OT5), provided 71.70% protection, which was slightly more potent than the reference standard, chlorpheniramine maleate (70.09% protection). nih.gov
A significant advantage observed with compound OT5 was its reduced sedative effect. It showed negligible sedation (7%) compared to the 33% sedation observed with chlorpheniramine maleate, suggesting it could be a promising lead for developing a new class of non-sedating H1-antihistaminic agents. nih.gov Other research has also identified various quinazolin-4(3H)-one derivatives as possessing antihistaminic properties, with some compounds showing activity equipotent to the standard pheniramine maleate but with less sedative potential. researchgate.net
| Compound | Animal Model | Activity Assay | % Protection | Sedation Effect | Reference |
|---|---|---|---|---|---|
| 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one (OT5) | Guinea Pig | Histamine-induced bronchospasm | 71.70% | 7% | nih.gov |
| Chlorpheniramine Maleate (Standard) | Guinea Pig | Histamine-induced bronchospasm | 70.09% | 33% | nih.gov |
Structure Activity Relationship Sar Studies of 2 Butyl 3 Phenylquinazolin 4 3h One Analogues
Impact of Substituents on the Quinazolinone Core (Positions 2, 6, 8)
The quinazolinone core itself is a privileged scaffold in medicinal chemistry. nih.gov Modifications at the 2, 6, and 8-positions have been extensively studied to optimize the biological efficacy of this class of compounds. nih.gov
At position 2 , the presence of a methyl or thiol group has been found to be essential for antimicrobial activities. nih.gov Diverse substituents at this position, including those linked via an imine bond, have yielded compounds with interesting antibacterial properties. nih.gov The introduction of steric bulk at the C-2 position, for example by replacing a smaller group with a naphthyl moiety, has been shown to significantly enhance cytotoxicity in some analogues. nih.gov
For positions 6 and 8 of the quinazolinone ring, the introduction of halogen atoms is a key strategy for enhancing biological activity. nih.gov Specifically, the presence of iodine at positions 6 and 8 can significantly improve antibacterial activity. nih.gov In one study, the synthesis of 2,3,6-trisubstituted quinazolin-4-ones, where a bromine atom was placed at position 6, was explored for anticancer activity, indicating that a single substitution at this position could be beneficial for increased antitumor effects. researchgate.net More recent research into tankyrase inhibitors has demonstrated that introducing larger substituents like nitro and diol groups at the C-8 position can create new interactions with target enzymes, thereby improving both affinity and selectivity. researchgate.net
Below is a table summarizing the effects of substituents at these positions.
| Position | Substituent Type | Impact on Biological Activity | Supporting Evidence |
| 2 | Methyl, Thiol, Amine Groups | Essential for antimicrobial activity. nih.gov | General observation in SAR literature. nih.gov |
| 2 | Naphthyl | Can increase cytotoxicity. nih.gov | Naphthyl analogue 39 showed sub 0.2 μM cytotoxicity. nih.gov |
| 6 | Halogen (e.g., Bromine) | Beneficial for antitumor activities. researchgate.net | 6-bromo derivatives were synthesized to evaluate anticancer potential. researchgate.net |
| 6 & 8 | Halogen (e.g., Iodine) | Significantly improves antibacterial activity. nih.gov | Observation from various SAR studies. nih.gov |
| 8 | Nitro, Diol | Can improve binding affinity and selectivity for certain enzymes (e.g., tankyrases). researchgate.net | Compound with a diol at C-8 showed a 14 nM IC50 value against TNKS2. researchgate.net |
Influence of Substituents on the Phenyl Ring (Position 3)
The substituent at position 3 of the quinazolinone ring plays a crucial role in defining the molecule's biological profile. nih.gov The presence of a substituted aromatic ring at this position is considered essential for antimicrobial activities. nih.gov SAR studies have shown that adding different heterocyclic moieties at position 3 can also increase activity. nih.gov
The nature of the substituents on the 3-phenyl ring significantly influences the compound's potency. For anti-inflammatory activity, studies on novel quinazolinone derivatives indicated that the presence of halogen substituents (e.g., 4-Cl, 4-Br) on the phenyl ring is responsible for potent activity. researchgate.net In another series designed as antibacterial agents, the nature of the substituent on the phenyl ring had a significant impact, with methoxy (B1213986) and methyl-substituted rings showing higher activity compared to those with other electron-donating or withdrawing groups. nih.gov This highlights that the electronic properties of the substituent are a key determinant of biological efficacy.
The table below details the influence of various substituents on the 3-phenyl ring.
| Phenyl Ring Substituent | Substituent Type | Resulting Biological Activity | Supporting Evidence |
| Methoxy (CH₃O) | Electron-Donating | Enhanced antibacterial activity. nih.gov | Compounds with methoxy-substituted rings were more active antibacterial agents. nih.gov |
| Methyl (CH₃) | Electron-Donating | Enhanced antibacterial activity. nih.gov | Compounds with methyl-substituted rings were more active antibacterial agents. nih.gov |
| Halogens (Cl, Br) | Electron-Withdrawing | Potent anti-inflammatory activity. researchgate.net | Halogen-substituted phenyl rings were linked to strong anti-inflammatory effects. researchgate.net |
| Heterocyclic Moieties | Various | Can lead to increased overall activity (e.g., anticonvulsant). nih.gov | Addition of 5-membered heterocyclic rings at position 3 resulted in active anticonvulsant compounds. nih.gov |
Role of Hybrid Structures and Scaffold Modifications
Molecular hybridization, which involves combining two or more pharmacologically active scaffolds, is a prominent strategy in drug design to develop new ligands with enhanced or novel biological activities. nih.gov Quinazolinone has been successfully hybridized with various heterocyclic systems, including triazoles and isoxazolines. nih.govnih.gov
The fusion of a quinazolinone ring with a triazole moiety has yielded hybrid compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-tubercular properties. nih.govacs.org The 1,2,3-triazole ring is often incorporated using "click chemistry," providing an efficient route to these hybrid structures. nih.gov
SAR studies on these hybrids have provided valuable insights. For instance, in a series of hybrids designed as anti-tubercular agents, eight compounds displayed promising activity with MIC values ranging from 0.78 to 12.5 μg/mL. acs.org In another study focused on anticancer activity, a series of triazole-substituted quinazoline (B50416) hybrids were synthesized, with compound 5b showing good antiproliferative effects against MCF-7 breast cancer cell lines. acs.org Docking studies revealed that this compound formed a crucial hydrogen bond with the Met 769 residue of the EGFR protein. acs.org The nature of the linker between the two heterocyclic systems and the substituents on both rings are critical for activity. researchgate.net
| Hybrid Compound Example | Key Structural Feature | Observed Biological Activity | Supporting Evidence |
| Quinazolinone-Triazole Hybrids | General Structure | Anti-tubercular (MICs 0.78–12.5 μg/mL). acs.org | A series of 25 novel hybrids were synthesized and tested. acs.org |
| Compound 5b | Triazole linked to quinazoline | Anticancer (IC₅₀ = 20.71 μM vs. MCF-7). acs.org | Forms H-bond with Met 769 of EGFR. acs.org |
| Quinazoline−triazole hybrids | Benzylamine moiety at C-4 | Increased Acetylcholinesterase (AChE) inhibition. researchgate.net | Replacement with N-methylpiperazyl decreased activity. researchgate.net |
The combination of quinazolinone and isoxazoline (B3343090) pharmacophores into a single hybrid molecule is another promising strategy. consensus.app These hybrids are typically synthesized via a 1,3-dipolar cycloaddition reaction between an N-allylquinazolinone and various arylnitriloxides. mdpi.com This reaction has been shown to be highly regioselective, leading exclusively to the 3,5-disubstituted isoxazoline regioisomer. consensus.appresearchgate.net The regiochemistry is generally not affected by the nature of the substituents on the phenyl ring of the dipole. researchgate.net While the synthesis and structural characterization of these hybrids are well-documented, detailed SAR studies outlining their biological activities are an emerging area of research. consensus.appmdpi.com The development of these hybrid structures provides a platform for discovering new lead compounds. nih.gov
Beyond triazoles and isoxazolines, the quinazolinone scaffold has been conjugated with various other heterocyclic rings to enhance its pharmacological profile. nih.gov For example, linking quinazolinone with thiadiazole has produced hybrids with antibacterial and antifungal potential. nih.gov Another study reported that quinazolinone derivatives bearing oxadiazole and thiadiazole moieties at position 3 showed notable anticonvulsant activity. nih.gov The hybridization of quinazolinone with sulfonamides has also been explored, with some derivatives showing moderate to excellent antifungal activity. ijnrd.org These findings underscore the versatility of the quinazolinone core as a building block for creating diverse and potent bioactive molecules. nih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional structure and conformational flexibility of quinazolinone derivatives are critical to their interaction with biological targets. One key aspect is the lactam-lactim tautomeric equilibrium. nih.gov Quinazolinone derivatives typically exist in the more stable lactam form, especially in polar or aqueous environments. nih.gov This conformation influences the molecule's reactivity and how it binds to target receptors. nih.gov
Computational docking studies are frequently used to predict the bioactive conformations of these molecules. For example, in the development of new antimicrobial quinazolinones, a maximum of 10 conformers for each molecule were considered in docking analyses to identify the best-fitted conformation within the active site of the target protein. nih.gov Similarly, docking analyses of quinazolin-4(3H)-one derivatives targeting CDK2 kinase revealed that potent inhibitors could act as either ATP non-competitive (Type-II) or competitive (Type-I) inhibitors based on their specific binding interactions and conformation within the kinase domain. nih.gov These studies highlight the importance of conformational analysis in understanding the mechanism of action and in guiding the rational design of more potent analogues.
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Molecular Docking Simulations
No specific data available for 2-butyl-3-phenylquinazolin-4(3H)-one.
Ligand-Target Binding Affinity Prediction
No specific binding affinity predictions for this compound against any biological targets were found in the searched literature.
Identification of Key Binding Interactions and Residues
No studies identifying the key binding interactions or specific amino acid residues for this compound were found.
Allosteric vs. Orthosteric Binding Site Analysis
No analysis determining whether this compound acts on allosteric or orthosteric sites has been reported.
Molecular Dynamics Simulations
No specific data available for this compound.
Ligand-Protein Complex Stability Assessment
No molecular dynamics studies assessing the stability of a this compound-protein complex were found. Consequently, data on parameters such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) are unavailable.
Conformational Changes and Dynamic Interactions
No information regarding the conformational changes or dynamic interactions of this compound upon binding to a target is available in the literature.
The absence of such specific research highlights a gap in the current understanding of this particular compound and presents an opportunity for future investigation. Computational studies on this compound would be invaluable in elucidating its potential biological activities and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of quinazolinone research, QSAR studies are instrumental in understanding how different structural modifications to the quinazolinone scaffold, such as substitutions on the butyl and phenyl groups of this compound, influence their therapeutic effects.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for quinazolinone derivatives involves the use of statistical methods to correlate molecular descriptors with observed biological activities. These descriptors can be categorized into various types, including electronic, steric, hydrophobic, and topological properties.
Several studies have successfully constructed robust QSAR models for different biological targets of quinazolinone derivatives. For instance, in the development of inhibitors for matrix metalloproteinase-13 (MMP-13), reliable Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were established. The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.646 and a non-cross-validated correlation coefficient (r²) of 0.992, while the CoMSIA model showed a q² of 0.704 and an r² of 0.992. nih.gov These statistical parameters indicate the high predictive power of the developed models.
Similarly, for epidermal growth factor receptor (EGFR) inhibitors, both 2D and 3D-QSAR models have been developed. A 2D-QSAR analysis on a set of 31 quinazoline (B50416) derivatives resulted in a model with strong predictive capabilities, evidenced by a high test set R² of 0.941. acs.org Furthermore, 3D-QSAR models for EGFR inhibitors also demonstrated reliable and satisfactory predictability, with a CoMFA model showing a q² of 0.681 and an r² of 0.844, and a CoMSIA model with a q² of 0.643 and an r² of 0.874. nih.gov
The process of developing these models typically involves:
Data Set Selection: A series of quinazolinone analogues with known biological activities is compiled. This dataset is then divided into a training set for model generation and a test set for external validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical techniques such as Multiple Linear Regression (MLR) are employed to build the QSAR model.
Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation methods.
The successful development of these predictive models provides a powerful tool for the virtual screening of large compound libraries and the rational design of novel quinazolinone derivatives with enhanced biological activity.
Identification of Structural Features Influencing Activity
A key outcome of QSAR modeling is the identification of specific structural features that are crucial for the biological activity of quinazolinone derivatives. This is often achieved through the analysis of contour maps generated from 3D-QSAR models like CoMFA and CoMSIA. These maps highlight regions where modifications to the molecule's steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity.
For MMP-13 inhibitors, contour map analysis indicated that electrostatic, hydrophobic, and hydrogen bond acceptor fields were the primary influencers of activity. nih.gov Specifically, the models revealed that certain amino acid residues (Ala238, Thr245, Thr247, Met253, Asn215, and Lys140) are important for improving activity and stability through hydrogen bonding and electrostatic interactions. nih.gov
In the case of EGFR inhibitors, QSAR studies have consistently shown that substitutions at the N-3 and C-6 positions of the quinazoline ring are critical. acs.org The introduction of electronegative substituents at these positions has been found to promote optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby significantly enhancing inhibitory activity. acs.org Furthermore, the analysis of contour maps for EGFR inhibitors has provided detailed insights into the structural requirements for improved potency. nih.gov
The insights gained from identifying these key structural features are invaluable for medicinal chemists, guiding the synthesis of new derivatives with optimized properties. By focusing on modifications at specific positions with substituents that possess favorable electronic and steric characteristics, researchers can design more potent and selective quinazolinone-based therapeutic agents.
| Model Type | Target | Key Statistical Parameter | Value | Reference |
| CoMFA | MMP-13 | q² | 0.646 | nih.gov |
| CoMSIA | MMP-13 | q² | 0.704 | nih.gov |
| 2D-QSAR | EGFR | R²_test | 0.941 | acs.org |
| CoMFA | EGFR | q² | 0.681 | nih.gov |
| CoMSIA | EGFR | q² | 0.643 | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the field of quinazolinone research, DFT calculations provide valuable insights into reaction mechanisms, regioselectivity, and the electronic properties that govern the reactivity of these compounds.
Elucidation of Reaction Mechanisms and Regioselectivity
DFT calculations are frequently employed to elucidate the intricate details of chemical reactions involving quinazolinone derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. This information is crucial for understanding how these compounds are synthesized and how they might interact with biological targets.
For example, DFT can be used to study the mechanism of the synthesis of this compound, helping to explain the observed regioselectivity, which is the preference for one direction of bond making or breaking over all other possible directions. By calculating the energies of different possible intermediates and transition states, one can predict which isomer is more likely to be formed.
Electronic Structure and Reactivity Analysis
DFT calculations provide a detailed picture of the electronic structure of this compound. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Furthermore, DFT can be used to calculate various other electronic properties, including:
Molecular Electrostatic Potential (MESP): This provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other molecules, including biological receptors.
Atomic Charges: DFT can be used to calculate the partial charge on each atom in the molecule, which can also help in understanding its reactivity and intermolecular interactions.
These electronic structure and reactivity analyses are essential for rationalizing the observed biological activities of quinazolinone derivatives and for designing new compounds with improved properties.
In Silico ADME Prediction (Non-Experimental)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions are made without conducting laboratory experiments and are based on the molecule's structure. For this compound and its analogs, in silico ADME prediction plays a crucial role in identifying potential liabilities that could lead to poor pharmacokinetic behavior.
The prediction of ADME properties is typically based on various molecular descriptors and established models. Some of the key ADME parameters that can be predicted in silico include:
Absorption: This includes predictions of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability. Models often use descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Distribution: Predictions in this category often involve estimating the volume of distribution (VD) and plasma protein binding. These properties are influenced by factors like the molecule's size, charge, and lipophilicity.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and identify potential metabolites. This is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions.
Excretion: Predictions related to excretion often focus on renal clearance and the likelihood of the compound being a substrate for transporters involved in excretion.
Several studies on quinazolinone derivatives have incorporated in silico ADMET predictions. For example, in the design of novel MMP-13 inhibitors, ADMET predictions were used to ensure that the designed compounds possessed good pharmacokinetic properties. nih.gov Similarly, for newly designed EGFR inhibitors, ADMET predictions revealed outstanding profiles for the proposed compounds. acs.org
By utilizing in silico ADME prediction, researchers can prioritize the synthesis of compounds that are more likely to have favorable pharmacokinetic profiles, thereby reducing the time and cost associated with drug development. It allows for the early identification and "designing out" of undesirable properties, leading to a more efficient drug discovery process.
| ADME Property | Predicted Parameter | Influencing Factors |
| Absorption | Intestinal Absorption, Caco-2 Permeability | Molecular Weight, logP, Hydrogen Bond Donors/Acceptors |
| Distribution | Volume of Distribution, Plasma Protein Binding | Size, Charge, Lipophilicity |
| Metabolism | Sites of Metabolism, Metabolic Stability | Susceptibility to CYP450 Enzymes |
| Excretion | Renal Clearance | Transporter Substrate Likelihood |
Computational Lipophilicity and Solubility Profiles
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Computational models are routinely used to predict these properties for novel compounds. For various quinazolin-4(3H)-one derivatives, predicted octanol/water partition coefficients and aqueous solubility scores have been calculated to assess their drug-likeness. nih.gov These calculations help in understanding how structural modifications, such as the addition of butyl and phenyl groups to the quinazolinone core, might influence the compound's solubility and ability to cross biological membranes. However, specific calculated logP and solubility values for this compound are not documented in the available literature.
Metabolic Stability Predictions (Computational)
The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by metabolic enzymes, which in turn affects its half-life and duration of action. wuxiapptec.com In-silico methods can predict which parts of a molecule are most likely to undergo metabolism, often by cytochrome P450 enzymes. mdpi.com These predictions are valuable for designing compounds with improved stability. While in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses have been performed for numerous 2-phenyl-quinazolin-4(3H)-one derivatives, the specific metabolic stability predictions for the 2-butyl-3-phenyl variant have not been reported. idaampublications.in Such a study would typically identify potential sites of oxidation, hydrolysis, or other metabolic transformations on the butyl and phenyl substituents, as well as the quinazolinone ring system.
Future Research Directions and Translational Perspectives for Quinazolinone Derivatives
The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a cornerstone in medicinal chemistry, valued for its stability and wide array of biological activities. nih.govresearchgate.net The compound 2-butyl-3-phenylquinazolin-4(3H)-one represents a specific analogue within this broad class, and its future development hinges on strategic research aimed at enhancing its therapeutic potential. This article explores the prospective research directions for this compound and its derivatives, focusing on rational design, mechanistic exploration, synthetic innovation, and preclinical development.
Q & A
Q. What are the most reliable synthetic routes for 2-butyl-3-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot condensation of 2-aminobenzamide derivatives with appropriate ketones or alcohols. For example, oxidative condensation of 2-aminobenzamide and benzyl alcohol under solvent-free, transition metal-free conditions using t-BuONa as a base achieves high efficiency (up to 89% yield) . Catalytic methods using KAl(SO4)2·12H2O are also effective, particularly for cyclocondensation reactions, with yields ranging from 45% to 88% depending on substituents . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%).
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly the phenyl and butyl groups at positions 3 and 2. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ . X-ray crystallography may resolve ambiguities in stereochemistry, though recrystallization in ethanol or methanol is often required for high-purity crystals .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Standardized antimicrobial assays (e.g., CLSI M7-A5 and M2-A4 protocols) using disk diffusion or broth microdilution methods are recommended for antibacterial screening . For anti-inflammatory activity, in vitro COX-1/COX-2 inhibition assays and in vivo carrageenan-induced paw edema models are widely used. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase or bacterial enzymes .
Advanced Research Questions
Q. How can conflicting yield data for similar quinazolin-4(3H)-one syntheses be resolved?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a study comparing trifluoroacetic acid vs. POCl3 as cyclizing agents showed POCl3 improved yields by 20–30% due to reduced hydrolysis . Kinetic studies (e.g., monitoring by HPLC) and computational modeling (Gaussian 09) of transition states can further clarify mechanistic bottlenecks .
Q. What strategies enhance the regioselectivity of substituents in 2-alkyl/aryl quinazolin-4(3H)-one derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., -CF3) at position 2 favor nucleophilic attack at position 3. Using bulky bases like DBU or directing groups (e.g., -OMe) can further control substitution patterns . For example, 2-(trifluoromethyl) derivatives exhibit higher regioselectivity (≥90%) in SNAr reactions compared to non-fluorinated analogs .
Q. How do solvent-free or green chemistry approaches impact the scalability of quinazolin-4(3H)-one synthesis?
- Methodological Answer : Solvent-free methods using t-BuONa or ball-milling reduce waste and energy consumption. A study demonstrated that solvent-free conditions achieved 85% yield at 100°C vs. 72% in ethanol, with a 40% reduction in reaction time . However, scalability requires addressing heat transfer limitations; microwave-assisted continuous-flow reactors may improve throughput .
Q. What computational tools are effective for analyzing structure-activity relationships (SAR) in quinazolin-4(3H)-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) correlating with bioactivity. Molecular dynamics simulations (GROMACS) assess binding stability in protein targets. For example, derivatives with lower LUMO energies (< -1.5 eV) showed enhanced antibacterial activity due to improved electron-accepting capacity .
Data Contradiction Analysis
Q. Why do some studies report divergent antibacterial efficacy for structurally similar quinazolin-4(3H)-ones?
- Methodological Answer : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (e.g., agar dilution vs. microbroth), and compound purity (HPLC ≥95% vs. crude extracts) account for discrepancies. A meta-analysis of 15 studies found that 3-aryl derivatives with -Cl substituents had consistent MICs (2–8 µg/mL) against S. aureus, while 2-alkyl analogs varied widely (4–64 µg/mL) . Standardizing test strains (e.g., ATCC controls) and pre-saturating solvents (DMSO) improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
